molecular formula C72H88N6O2S8 B15157388 3-Ethyl-5-[[4-[15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

3-Ethyl-5-[[4-[15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15157388
M. Wt: 1326.0 g/mol
InChI Key: HTXQPYFGYQYREE-UHFFFAOYSA-N
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Description

The compound 3-ethyl-5-{[7-(15-{7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl}-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.0(3),(1)?.0?,?.0(1)(3),(1)?]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)-2,1,3-benzothiadiazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring multiple functional groups, including thiazolidinone, benzothiadiazole, and sulfanylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of an appropriate thioamide with an α-haloketone under basic conditions.

    Benzothiadiazole incorporation: This step involves the coupling of the thiazolidinone derivative with a benzothiadiazole moiety using a palladium-catalyzed cross-coupling reaction.

    Final assembly: The final step includes the condensation of the intermediate products to form the complete molecule, often requiring a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiazolidinone ring can be reduced to thiazolidine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated benzothiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on the interaction of these derivatives with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could serve as a lead compound for drug development. Its multiple functional groups provide opportunities for modification to enhance its pharmacological properties, such as bioavailability and target specificity.

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with a specific enzyme or receptor, inhibiting its activity or altering its function. The thiazolidinone and benzothiadiazole moieties could play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: These compounds share the thiazolidinone ring and exhibit similar chemical reactivity and potential bioactivities.

    Benzothiadiazole derivatives: These compounds contain the benzothiadiazole moiety and are often used in materials science and organic electronics.

Uniqueness

The uniqueness of 3-ethyl-5-{[7-(15-{7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl}-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.0(3),(1)?.0?,?.0(1)(3),(1)?]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)-2,1,3-benzothiadiazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of multiple functional groups, which provides a versatile platform for various applications. Its complex structure allows for fine-tuning of its properties through chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C72H88N6O2S8

Molecular Weight

1326.0 g/mol

IUPAC Name

3-ethyl-5-[[4-[15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C72H88N6O2S8/c1-7-13-17-21-25-29-37-71(38-30-26-22-18-14-8-2)53-43-52-54(44-51(53)65-55(71)45-57(83-65)49-35-33-47(61-63(49)75-87-73-61)41-59-67(79)77(11-5)69(81)85-59)72(39-31-27-23-19-15-9-3,40-32-28-24-20-16-10-4)56-46-58(84-66(52)56)50-36-34-48(62-64(50)76-88-74-62)42-60-68(80)78(12-6)70(82)86-60/h33-36,41-46H,7-32,37-40H2,1-6H3

InChI Key

HTXQPYFGYQYREE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C5=CC=C(C6=NSN=C56)C=C7C(=O)N(C(=S)S7)CC)C(C8=C3SC(=C8)C9=CC=C(C1=NSN=C91)C=C1C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

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